

Maxwell RSC Technical Support Center: Optimizing DNA Yield from Challenging Samples

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Welcome to the technical support resource for maximizing your DNA yield and quality with the **Promega** Maxwell® RSC Instruments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges in DNA extraction from complex sample types.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low DNA yield with the Maxwell® RSC?

A1: Low DNA yield can stem from several factors, including:

- Insufficient sample input: The amount of starting material is critical. For instance, the Maxwell® RSC Tissue DNA Kit is designed for up to 50mg of tissue.[1] Using less than the recommended amount can result in lower yields.
- Improper sample lysis: Incomplete disruption of cells or tissues will prevent the release of DNA. Ensure thorough homogenization and follow the recommended incubation times and temperatures.[2][3] For tough-to-lyse samples, consider optimizing the lysis duration.
- Incorrect lysate and binding buffer mixing: Failure to create a homogeneous mixture in well
 #1 of the cartridge can lead to decreased yield and purity.[2]
- Suboptimal elution: Using an inappropriate elution volume can affect the final DNA concentration. For samples with expected low yields, a smaller elution volume (e.g., 50µl) is



recommended to increase concentration.[2]

• Sample-specific inhibitors: Some tissues or sample collection methods contain substances that can interfere with the purification process.

Q2: I am observing RNA contamination in my DNA eluates. How can I prevent this?

A2: RNA can sometimes be co-purified with genomic DNA. To address this, an optional RNase A treatment step can be incorporated during sample preparation. For tissue samples, RNase A can be added during homogenization.[1] For plant samples, RNase A can be added to the lysis buffer.[4]

Q3: My downstream PCR is failing with DNA extracted using a Maxwell® RSC kit. What could be the issue?

A3: PCR inhibition can be a concern. Some users have reported that eluates from certain Maxwell® RSC kits may inhibit PCR.[5] Potential causes include carryover of ethanol or other substances from the wash buffers. To troubleshoot this, you can try:

- Adding BSA (bovine serum albumin) to your PCR reaction, which can help stabilize the DNA polymerase and counteract inhibitors.[5]
- Ensuring the final wash step is performed correctly to minimize carryover.
- Precipitating and resuspending the DNA in a different buffer.

Q4: Can I use a different lysis buffer with the Maxwell® RSC kits?

A4: While the provided lysis buffer is optimized for the specific kit chemistry, some sample types may benefit from a modified approach. For example, for certain saliva collection devices that result in lower than expected yields with the Maxwell® RSC Stabilized Saliva DNA Kit, using the stronger lysis buffer from the Maxwell® RSC Blood DNA kit is recommended.[6] However, any deviation from the standard protocol should be validated by the user.

Troubleshooting Guides

This section provides detailed troubleshooting for specific challenging sample types.



Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

FFPE tissues are notoriously difficult due to formalin-induced DNA fragmentation and cross-linking.[7][8][9]

Problem: Low DNA Yield

Possible Cause	Suggestion	
Incomplete deparaffinization	Ensure complete removal of paraffin using mineral oil and heating as per the protocol.[10]	
Insufficient decrosslinking	The incubation time and temperature for decrosslinking are critical. The standard method is 4 hours at 80°C, but an overnight incubation at 70°C may be an option for some samples.[9]	
Thick tissue sections	Using tissue sections thicker than 20µm can impede Proteinase K digestion and result in lower yields.[11]	
Undigested tissue	If undigested material remains after incubation, centrifuge to pellet the debris and transfer only the clear aqueous phase to the cartridge.[11]	

Problem: Poor DNA Quality (High Fragmentation)

Possible Cause	Suggestion		
Harsh decrosslinking conditions	While higher temperatures can improve yield, they can also increase DNA fragmentation. The 70°C overnight incubation may be gentler for some samples.[9]		
Age and storage of FFPE blocks	Older blocks or those stored improperly may have more degraded DNA.[7] Unfortunately, this is often an inherent sample limitation.		



Blood and Blood Products

Problem: Low DNA Yield from Whole Blood

Possible Cause	Suggestion
Low white blood cell (WBC) count	The DNA yield from blood is directly proportional to the number of WBCs.[2] If the sample has a low WBC count, consider increasing the input volume.
Inadequate lysis of WBCs	Ensure proper mixing with the lysis buffer and adherence to the 20-minute incubation at 56°C to break down proteins.[12]
Sample age	Fresh, unfrozen whole blood used within a week is ideal. DNA degradation increases with sample age.[13]
Anticoagulant interference	While EDTA, ACD, and heparin tubes are compatible, heparin can sometimes be difficult to remove and may inhibit downstream applications.[13][14]

Problem: PCR Inhibition from Blood Samples

Possible Cause	Suggestion	
Carryover of inhibitors (e.g., heme)	The Maxwell® RSC Blood DNA Kit is designed to remove inhibitors, but highly concentrated samples may pose a challenge. Ensure you are using the recommended sample input volume.	
Residual ethanol from wash steps	Allow the magnetic particles to dry completely before elution to prevent ethanol carryover.	

Saliva

Problem: Low DNA Yield from Stabilized Saliva



Possible Cause	Suggestion	
Inadequate sample homogenization	Vortex the stabilized saliva sample for more than 10 seconds to ensure it is homogenous before processing.[6]	
Sample collection method	For some collection devices like the Norgen Biotek Saliva DNA Collection and Preservation Device, a stronger lysis buffer is needed. It is recommended to use the Maxwell® RSC Blood DNA kit protocol with 300µl of the saliva sample. [6]	
Recent collection	Storing saliva samples for more than two days after collection may improve extraction efficiency.[6]	

Experimental Protocols Protocol: DNA Extraction from FFPE Tissue using Maxwell® RSC DNA FFPE Kit

- · Deparaffinization:
 - Place up to 2mm³ of FFPE tissue section into a 1.5ml microcentrifuge tube.[9]
 - Add 300µl of mineral oil and vortex for 10 seconds.[10]
 - Heat the sample for 2 minutes at 80°C to dissolve the paraffin.[10]
- · Lysis and Decrosslinking:
 - Prepare a master mix of Lysis Buffer, Proteinase K, and blue dye according to the technical manual.[10]
 - Add 250µl of the master mix to each sample tube and vortex for 5 seconds.[10]
 - Centrifuge at 10,000 x g for 20 seconds to separate the layers.[10]



- Incubate at 56°C for 30 minutes.[10]
- Incubate at 80°C for 4 hours for decrosslinking.[10]
- RNase Treatment (Optional):
 - Cool the sample to room temperature for 5 minutes.
 - Add 10µl of RNase A to each sample, mix by pipetting, and incubate for 5 minutes at room temperature.[10]
- Maxwell® RSC Run:
 - Transfer the blue aqueous phase to well #1 of the Maxwell® RSC FFPE cartridge.[10]
 - Place the cartridges, plungers, and elution tubes with Nuclease-Free Water into the Maxwell® RSC instrument deck tray.
 - Select the appropriate method on the instrument and start the run.

Protocol: DNA Extraction from Whole Blood using Maxwell® RSC Blood DNA Kit

- Sample Preparation:
 - Vortex the whole blood sample to ensure homogeneity.
 - Transfer up to 300μl of whole blood into an incubation tube.[14]
- Lysis:
 - Add 300μl of Lysis Buffer and 30μl of Proteinase K to the blood sample.[12]
 - Vortex at maximum speed for 10 seconds to create a homogeneous lysate.
 - Incubate at 56°C for 20 minutes.[12]
- Maxwell® RSC Run:



- Transfer the entire lysate (approximately 630µl) to well #1 of the Maxwell® RSC Blood DNA cartridge.[12]
- Place the cartridges, plungers, and elution tubes with Elution Buffer into the Maxwell® RSC instrument deck tray.
- Select the appropriate method and start the run.

Data Presentation

Table 1: Expected DNA Yield from Various Sample Types with Maxwell® RSC Kits

Maxwell® RSC Kit	Sample Type	Input Amount	Expected DNA Yield	Elution Volume
Genomic DNA Kit	Whole Blood	50-300μΙ	Varies with WBC count	50-200μl[2]
Tissue DNA Kit	Mammalian Tissue	Up to 50mg	Varies with tissue type	50-200μΙ
DNA FFPE Kit	FFPE Tissue Sections	Up to 2mm³	Highly variable	30-100μΙ
Cell DNA Purification Kit	Cultured Cells	< 10,000 cells	Up to a few hundred nanograms[15]	50μΙ
Stabilized Saliva DNA Kit	Stabilized Saliva	Up to 1ml	Varies	50-200μΙ
Blood DNA Kit	Whole Blood	Up to 300μl	Up to 7μg (for normal WBC count)[12]	50μΙ

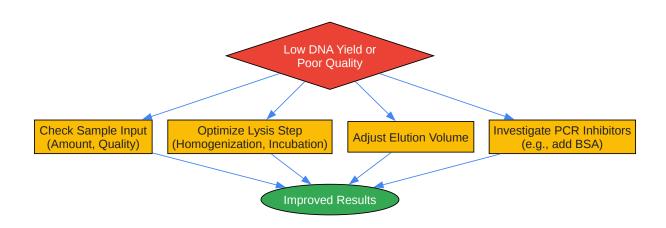
Visualizations





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Caption: General experimental workflow for DNA extraction using the Maxwell® RSC system.



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Caption: A logical troubleshooting flowchart for common DNA extraction issues.

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